molecular formula C17H17N3OS B2879124 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863589-01-9

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

Cat. No.: B2879124
CAS No.: 863589-01-9
M. Wt: 311.4
InChI Key: PPWNGKNAPBJSDD-UHFFFAOYSA-N
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Description

3-Methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused to a phenyl ring substituted at the para (4-) position, linked via an amide bond to a 3-methylbutanamide group. The structural uniqueness of this compound lies in the thiazolo-pyridine moiety, which contributes to π-π stacking interactions in biological targets, and the butanamide chain, which may enhance solubility or serve as a hydrogen-bonding pharmacophore.

Properties

IUPAC Name

3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11(2)10-15(21)19-13-7-5-12(6-8-13)16-20-14-4-3-9-18-17(14)22-16/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWNGKNAPBJSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The thiazolo[5,4-b]pyridine system can be constructed through a Hantzsch-type reaction between 3-aminopyridine-2-thiol and α-haloketones. For example, 3-amino-5-bromopyridine-2-thiol reacts with chloroacetone in ethanol under reflux to yield the thiazolo[5,4-b]pyridine core.

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: 80°C
  • Catalyst: Triethylamine
  • Yield: 68–72%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of 2-aminopyridine-3-carbonitrile and carbon disulfide in DMF, irradiated at 120°C for 20 minutes, produces the thiazolo[5,4-b]pyridine ring with 85% yield.

Functionalization of the Phenyl Ring

Suzuki-Miyaura Coupling for Para-Substitution

Introduction of the thiazolo[5,4-b]pyridine group at the para position of the phenyl ring is achieved via palladium-catalyzed cross-coupling. 4-Bromoaniline reacts with thiazolo[5,4-b]pyridine-2-boronic acid under Suzuki conditions:

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃
  • Solvent: DME/H₂O (3:1)
  • Temperature: 90°C, 12 hours
  • Yield: 76%

Buchwald-Hartwig Amination

Alternative routes employ Buchwald-Hartwig amination to couple 4-iodoaniline with 2-mercaptothiazolo[5,4-b]pyridine . Using Pd₂(dba)₃ and Xantphos as ligands, this method achieves 70% yield.

Amidation of the Aromatic Amine

Acyl Chloride Route

Intermediate A (4-(thiazolo[5,4-b]pyridin-2-yl)aniline ) reacts with 3-methylbutanoyl chloride in dichloromethane (DCM) with triethylamine as a base:

Conditions:

  • Molar Ratio: 1:1.2 (amine:acyl chloride)
  • Temperature: 0°C → RT, 4 hours
  • Yield: 82%

Side Products:

  • Over-acylation (controlled by stoichiometry).
  • Hydrolysis of acyl chloride (mitigated by anhydrous conditions).

Carbodiimide-Mediated Coupling

For sensitive substrates, EDCI/HOBt-mediated coupling of 4-(thiazolo[5,4-b]pyridin-2-yl)aniline with 3-methylbutanoic acid in DMF affords the amide in 78% yield.

Optimization and Comparative Analysis

Table 1. Comparison of Amidation Methods

Method Catalyst Solvent Yield (%) Purity (%)
Acyl Chloride Triethylamine DCM 82 98.5
EDCI/HOBt DMAP DMF 78 97.2
Microwave-Assisted None Toluene 85 99.1

Microwave-assisted reactions exhibit superior efficiency, reducing reaction times from hours to minutes.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.89–7.21 (m, 4H, Ar-H), 2.91 (t, 2H, CH₂), 2.42 (m, 1H, CH), 1.31 (d, 6H, CH₃).
  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₇H₁₈N₃OS: 312.1172; found: 312.1169.

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O) confirms >98% purity. The compound is stable at −20°C for 6 months in DMSO.

Chemical Reactions Analysis

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a phosphoinositide 3-kinase inhibitor, which makes it a promising candidate for the development of new therapeutic agents . Additionally, it has been investigated for its antimicrobial, anti-inflammatory, and antitumor activities .

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways . This inhibition can lead to the suppression of cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Impact of Substituent Position :

  • Solubility : Para substitution may reduce steric hindrance around the amide group, increasing aqueous solubility.
  • Stability : The requirement for -20°C storage of the meta isomer suggests instability, possibly due to reactive functional groups or sensitivity to hydrolysis. The target compound’s stability profile remains uncharacterized but could differ due to reduced steric strain .

Research Findings and Data Gaps

  • Biological Activity: Neither the target compound nor its 3-substituted isomer have reported biological data in the provided evidence. Thiazolo-pyridine analogues generally show promise in targeting kinases (e.g., JAK2, EGFR) due to their planar heterocyclic systems .
  • Pharmacokinetics : The meta isomer’s storage condition (-20°C) implies thermal instability, which may correlate with poor shelf life or metabolic lability. The target compound’s pharmacokinetic properties (e.g., half-life, CYP450 interactions) remain unstudied.

Biological Activity

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a complex organic compound notable for its potential biological activities. The compound features a thiazolo[5,4-b]pyridine moiety, which is recognized for diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to detail the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3OSC_{17}H_{17}N_{3}OS, with a molecular weight of 311.4 g/mol. The structure includes a butanamide group linked to a phenyl ring that is substituted with a thiazolo-pyridine derivative, enhancing its biological activity .

Property Value
Molecular FormulaC17H17N3OS
Molecular Weight311.4 g/mol
Key Functional GroupsThiazole, Pyridine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been identified as an AceMIF-specific inhibitor , indicating potential therapeutic applications in treating conditions related to this target. Additionally, it has shown inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical enzyme in various cell signaling pathways .

Antitumor Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antitumor effects. For instance, thiazolo[5,4-b]pyridine derivatives have demonstrated potent PI3K inhibitory activity with IC50 values in the low nanomolar range . This suggests a strong potential for development as anticancer agents.

Antimicrobial Properties

Research indicates that thiazolo[5,4-b]pyridine derivatives possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, derivatives have been tested against Pseudomonas aeruginosa and Escherichia coli, revealing promising minimum inhibitory concentration (MIC) values .

Case Studies and Research Findings

  • Inhibition of PI3K : A study reported that a related thiazolo[5,4-b]pyridine compound exhibited an IC50 of 3.6 nM against PI3Kα, demonstrating its potency as an inhibitor .
  • Antimicrobial Screening : Another study evaluated several thiazolo[5,4-b]pyridine derivatives for their antimicrobial efficacy. Compounds were screened using the MTT assay against HaCat and Balb/c 3T3 cells, showing significant cytotoxicity at low concentrations .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the thiazole and pyridine moieties significantly affect the biological activity of these compounds. For instance, the presence of electron-withdrawing groups enhanced the inhibitory potency against PI3K .

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